6-Oxabicyclo[3.2.1]oct-3-en-7-one
Overview
Description
6-Oxabicyclo[3.2.1]oct-3-en-7-one, also known as OBO, is an organic compound with a bicyclic structure containing three rings and seven carbon atoms. It is a versatile compound that has been used for a variety of applications in organic synthesis, scientific research, and biochemistry. OBO is a highly reactive compound that can undergo a variety of reactions, making it an ideal starting material for the synthesis of a broad range of molecules. In
Scientific Research Applications
Synthesis of Polyoxgenated Building Blocks 6-Oxabicyclo[3.2.1]oct-3-en-7-one and its derivatives are integral in the asymmetric synthesis of polyoxygenated building blocks. The development of efficient methods for constructing these chiral building blocks is critical in modern natural product synthesis. Notably, these compounds have been employed in non-aldol approaches to prepare chiral building blocks, highlighting their versatility in synthetic organic chemistry (Hartung & Hoffmann, 2004).
Applications in Organic Synthesis These compounds are used extensively in organic synthesis. For instance, both enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one have been synthesized using novel methods, demonstrating their utility in forming complex molecular structures (Kawasumi, Kanoh, & Iwabuchi, 2011). Moreover, they serve as key intermediates in stereoselective syntheses and complex molecule formations, such as in the case of optically active transition-metal complexes (Brunner & Niedernhuber, 1990).
Applications in Herbicide Development One particularly interesting application is in the development of herbicides. Compounds derived from 8-oxabicyclo[3.2.1]oct-6-en-3-one have shown significant herbicidal activity, indicating potential use in agricultural chemistry. These compounds exhibit inhibitory effects on certain plant species, opening avenues for new herbicide formulations (Barbosa et al., 1999).
Role in Marine Natural Product Synthesis The synthesis and study of marine natural products have also benefited from these compounds. They have been used as starting points for creating tricyclic epoxy alcohols and aminated derivatives, which are important in the synthesis of biologically active marine compounds (Proemmel, Wartchow, & Hoffmann, 2002).
properties
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-en-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEXGJYMHHTVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327461 | |
Record name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxabicyclo[3.2.1]oct-3-en-7-one | |
CAS RN |
4720-83-6 | |
Record name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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